molecular formula C10H11N3O4 B14302028 Methyl (3-azido-5-methoxyphenoxy)acetate CAS No. 114091-04-2

Methyl (3-azido-5-methoxyphenoxy)acetate

Cat. No.: B14302028
CAS No.: 114091-04-2
M. Wt: 237.21 g/mol
InChI Key: OJNCZIWPKWHZGP-UHFFFAOYSA-N
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Description

Methyl (3-azido-5-methoxyphenoxy)acetate is an organic compound that features an azido group, a methoxy group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-azido-5-methoxyphenoxy)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-5-methoxyphenol.

    Azidation: The hydroxyl group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Esterification: The azido compound is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-azido-5-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of various substituted phenoxyacetates.

    Reduction: Formation of Methyl (3-amino-5-methoxyphenoxy)acetate.

    Oxidation: Formation of Methyl (3-azido-5-hydroxyphenoxy)acetate.

Scientific Research Applications

Methyl (3-azido-5-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3-azido-5-methoxyphenoxy)acetate primarily involves its azido group, which can participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper (I) ions. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3-amino-5-methoxyphenoxy)acetate: Similar structure but with an amino group instead of an azido group.

    Methyl (3-azido-5-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl (3-azido-5-methoxyphenoxy)acetate is unique due to its combination of an azido group and a methoxy group on the phenoxyacetate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

114091-04-2

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 2-(3-azido-5-methoxyphenoxy)acetate

InChI

InChI=1S/C10H11N3O4/c1-15-8-3-7(12-13-11)4-9(5-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3

InChI Key

OJNCZIWPKWHZGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=[N+]=[N-])OCC(=O)OC

Origin of Product

United States

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